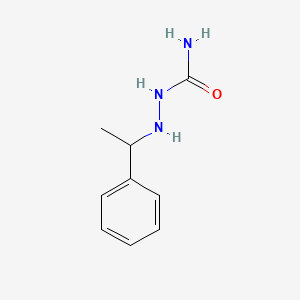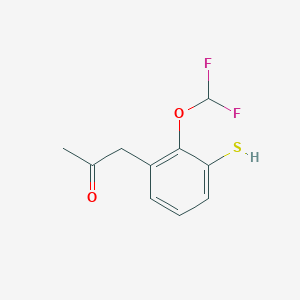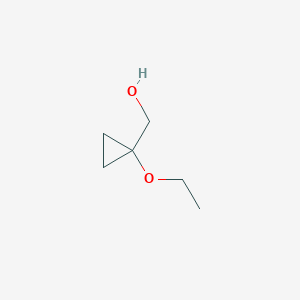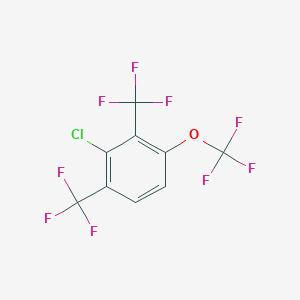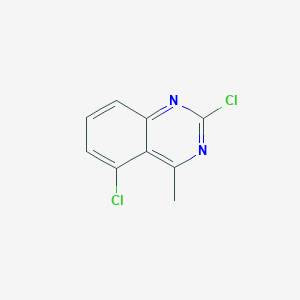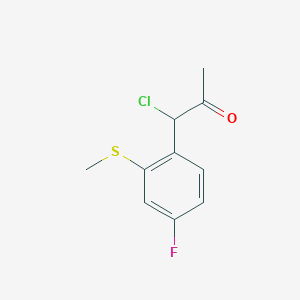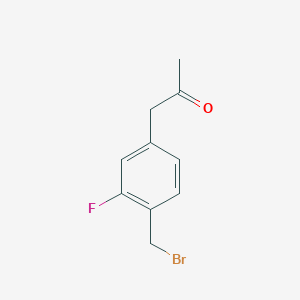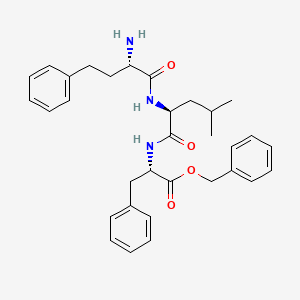
benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound that features a benzyl group attached to a peptide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and benzyl esters for carboxyl groups.
-
Step 1: Protection of Amino and Carboxyl Groups
- Protect the amino group of (S)-2-amino-4-phenylbutanoic acid with a Boc group.
- Protect the carboxyl group of L-leucine with a benzyl ester.
-
Step 2: Peptide Coupling
- Couple the protected (S)-2-amino-4-phenylbutanoic acid with L-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Step 3: Deprotection
- Remove the Boc and benzyl protecting groups using TFA (trifluoroacetic acid) and hydrogenation, respectively.
-
Step 4: Final Coupling
- Couple the resulting dipeptide with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The peptide bonds are generally stable, but the benzyl group can be reduced to toluene.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: H₂ (hydrogen gas) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDCI.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted peptides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Materials Science: The compound can be incorporated into peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Mecanismo De Acción
The mechanism of action of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, influencing their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-alanyl-L-phenylalaninate
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-tyrosylate
Uniqueness
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Fórmula molecular |
C32H39N3O4 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)/t27-,28-,29-/m0/s1 |
Clave InChI |
NEWDSLVFWXXORY-AWCRTANDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


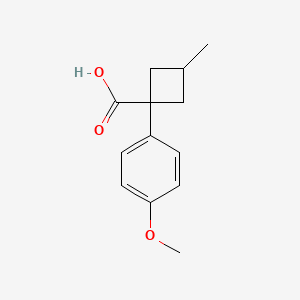
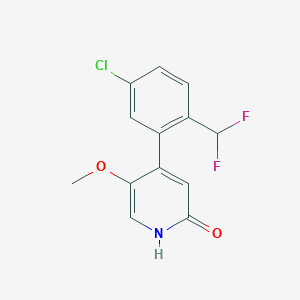
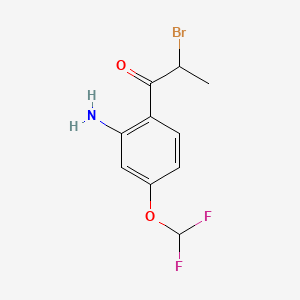
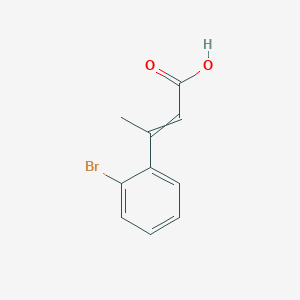
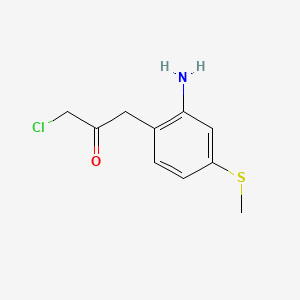
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
